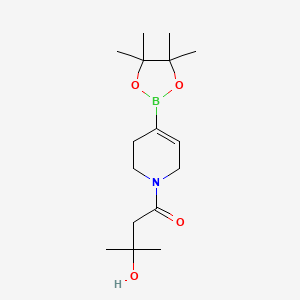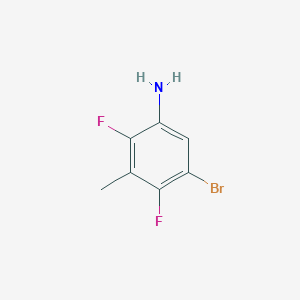
2-Fluoro-6-hydroxy-4-methylphenylboronic acid pinacol ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Fluoro-6-hydroxy-4-methylphenylboronic acid pinacol ester is a chemical compound with the IUPAC name 3-fluoro-5-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol . It has a molecular weight of 252.09 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H18BFO3/c1-8-6-9(15)11(10(16)7-8)14-17-12(2,3)13(4,5)18-14/h6-7,16H,1-5H3 . This code provides a specific string of characters that represents the molecular structure of the compound.Chemical Reactions Analysis
Boronic esters, such as this compound, are often used in Suzuki–Miyaura coupling reactions . This is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored at a temperature between 2-8°C .作用机制
2-Fluoro-6-hydroxy-4-methylphenylboronic acid pinacol ester is a versatile compound that can be used in a variety of laboratory experiments. In organic synthesis, it is used as a reagent for the preparation of a variety of compounds. In chromatography, it is used as a stationary phase for the separation of compounds. In molecular biology, it is used as a reagent for the detection of DNA and RNA. The mechanism of action of this compound is based on its ability to form a complex with a variety of compounds. It is able to form a complex with the substrate, which can then be separated by chromatography or detected by molecular biology.
Biochemical and Physiological Effects
This compound is a relatively non-toxic compound and has been used in a variety of laboratory experiments. It does not have any known adverse effects on the human body and is not known to be carcinogenic. However, it is important to note that this compound has not been extensively studied and more research is needed to determine its potential effects.
实验室实验的优点和局限性
2-Fluoro-6-hydroxy-4-methylphenylboronic acid pinacol ester has a number of advantages for laboratory experiments. It is a relatively non-toxic compound, which makes it safe to use in the laboratory. It is also a versatile compound that can be used in a variety of laboratory experiments. However, it is important to note that this compound is not very soluble in water, which can limit its use in some experiments.
未来方向
2-Fluoro-6-hydroxy-4-methylphenylboronic acid pinacol ester has a wide range of potential applications in scientific research. It can be used in organic synthesis, chromatography, and molecular biology. In the future, it may be possible to use this compound in drug delivery systems, as a reagent for the detection of proteins and other bio-molecules, and in the development of new materials. Additionally, further research is needed to determine the potential biochemical and physiological effects of this compound.
合成方法
2-Fluoro-6-hydroxy-4-methylphenylboronic acid pinacol ester can be synthesized from phenylboronic acid by a simple two-step process. First, phenylboronic acid is reacted with a pinacol ester in the presence of a base such as sodium hydroxide to form a pinacol boronate ester. This reaction is known as the pinacol boronate ester synthesis. The pinacol boronate ester is then reacted with a fluorinating agent, such as N-fluorobenzenesulfonimide, to produce this compound.
科学研究应用
2-Fluoro-6-hydroxy-4-methylphenylboronic acid pinacol ester is used in a variety of scientific research applications. It is used in organic synthesis as a reagent for the preparation of a variety of compounds. It is also used in chromatography as a stationary phase for the separation of compounds. In addition, this compound has been used in molecular biology as a reagent for the detection of DNA and RNA.
安全和危害
The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 , indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so (P305+P351+P338) .
属性
IUPAC Name |
3-fluoro-5-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BFO3/c1-8-6-9(15)11(10(16)7-8)14-17-12(2,3)13(4,5)18-14/h6-7,16H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOXGJVSKOYPPIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2F)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

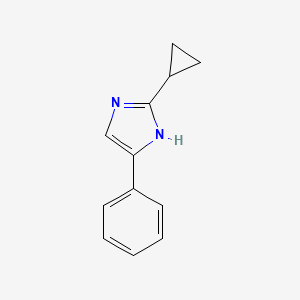
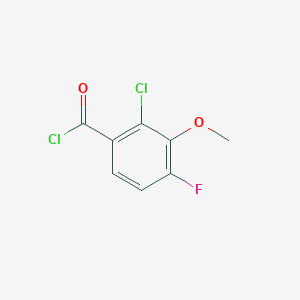

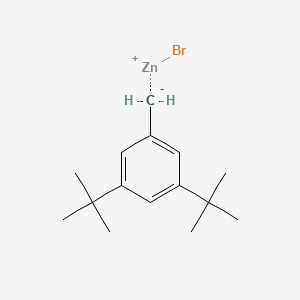
![(2R)-1-[(t-Butoxy)carbonyl]-3,3-difluoropyrrolidine-2-carboxylic acid](/img/structure/B6296933.png)
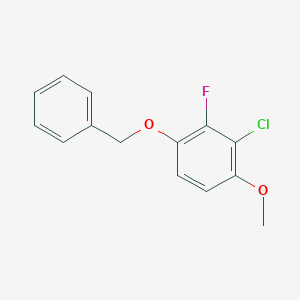


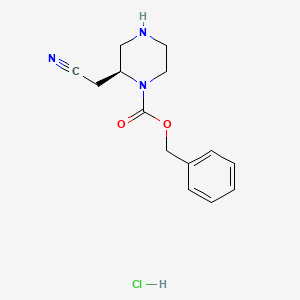
![Potassium (trans-4-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)cyclohexyl)methanesulfonate](/img/structure/B6296981.png)
![2-[2-[2-Chloro-6-(trifluoromethyl)phenyl]ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B6296992.png)
